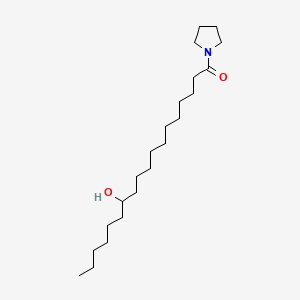
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol is a complex organic compound with a molecular formula of C28H46N2O3 This compound is characterized by the presence of a pyrrolidine ring attached to an octadecanol backbone, with an oxo group at the 18th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of octadecanoic acid with pyrrolidine in the presence of a dehydrating agent to form the pyrrolidinyl derivative. This intermediate is then subjected to oxidation to introduce the oxo group at the 18th position. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like column chromatography and recrystallization.
化学反応の分析
Types of Reactions
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
科学的研究の応用
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol involves its interaction with specific molecular targets and pathways. The oxo group and pyrrolidinyl moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 18-Oxo-18-(1-pyrrolidinyl)octadecanoate
- 18-Oxo-18-(1-pyrrolidinyl)hexadecanoate
- 18-Oxo-18-(1-pyrrolidinyl)dodecanoate
Uniqueness
18-Oxo-18-(1-pyrrolidinyl)-7-octadecanol is unique due to its specific structural features, including the position of the oxo group and the presence of the pyrrolidinyl ring
特性
CAS番号 |
56666-49-0 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC名 |
12-hydroxy-1-pyrrolidin-1-yloctadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3 |
InChIキー |
MNLWCEDTFXXDSG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCCCCCCC(=O)N1CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


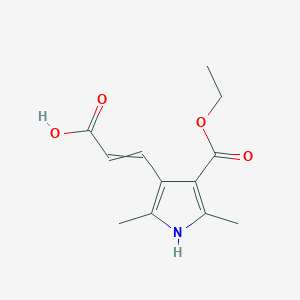
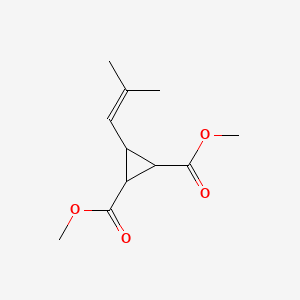
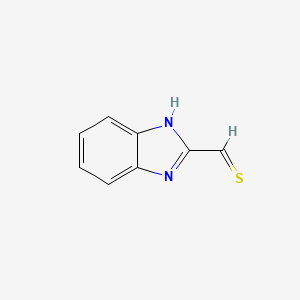
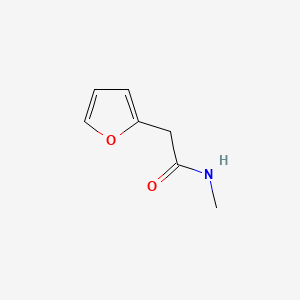
![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
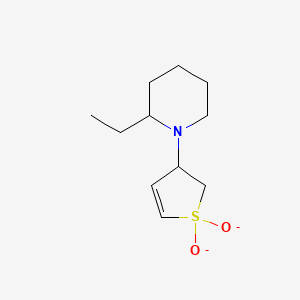
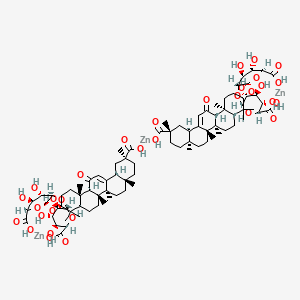
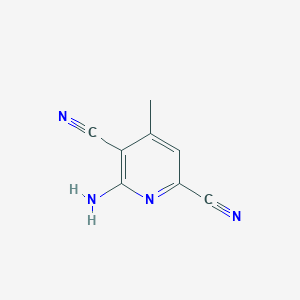
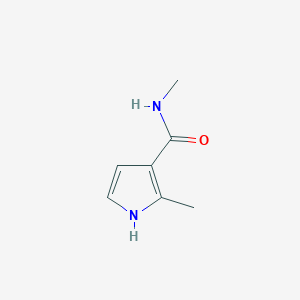
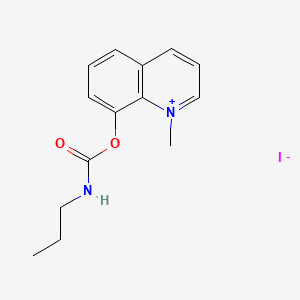
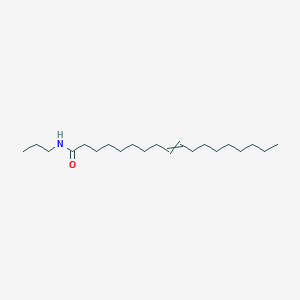
![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
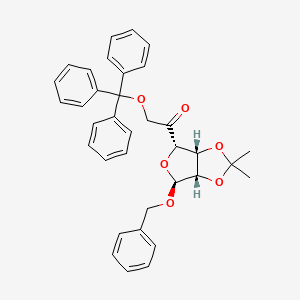
![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
